molecular formula C19H20N2O B14941092 (19E)-2,16-didehydrocur-19-en-17-al

(19E)-2,16-didehydrocur-19-en-17-al

Cat. No.: B14941092
M. Wt: 292.4 g/mol
InChI Key: VFUITWPFKLGEQA-OIXVIMQBSA-N
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Description

(19E)-2,16-didehydrocur-19-en-17-al is a complex organic compound with the molecular formula C19H20N2O. It is characterized by its unique structure, which includes multiple double bonds and a distinctive aldehyde group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (19E)-2,16-didehydrocur-19-en-17-al typically involves multiple steps, starting from simpler organic molecules. One common method involves the deprotection of a precursor compound using hydrogen gas (H2) and a palladium on carbon (Pd/C) catalyst . This process requires precise control of reaction conditions, including temperature and pressure, to ensure the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes and ensuring the purity and consistency of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

(19E)-2,16-didehydrocur-19-en-17-al can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The double bonds and the aldehyde group can be reduced to form corresponding alcohols and alkanes.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group would yield a carboxylic acid, while reduction could produce an alcohol or an alkane.

Scientific Research Applications

(19E)-2,16-didehydrocur-19-en-17-al has several applications in scientific research:

Mechanism of Action

The mechanism of action of (19E)-2,16-didehydrocur-19-en-17-al involves its interaction with specific molecular targets within cells. For instance, it has been shown to activate glucokinase, an enzyme involved in glucose metabolism . This activation can lead to various downstream effects, including the regulation of blood sugar levels and the prevention of beta-cell apoptosis in the pancreas.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(19E)-2,16-didehydrocur-19-en-17-al is unique due to its specific arrangement of double bonds and functional groups, which confer distinct chemical and biological properties. Its ability to activate glucokinase and its potential therapeutic applications set it apart from other similar compounds.

Properties

Molecular Formula

C19H20N2O

Molecular Weight

292.4 g/mol

IUPAC Name

(12E)-12-ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carbaldehyde

InChI

InChI=1S/C19H20N2O/c1-2-12-10-21-8-7-19-15-5-3-4-6-16(15)20-18(19)14(11-22)13(12)9-17(19)21/h2-6,11,13,17,20H,7-10H2,1H3/b12-2-

InChI Key

VFUITWPFKLGEQA-OIXVIMQBSA-N

Isomeric SMILES

C/C=C\1/CN2CCC34C2CC1C(=C3NC5=CC=CC=C45)C=O

Canonical SMILES

CC=C1CN2CCC34C2CC1C(=C3NC5=CC=CC=C45)C=O

Origin of Product

United States

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